molecular formula C15H21FN4O4S B2516740 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034594-25-5

1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2516740
CAS No.: 2034594-25-5
M. Wt: 372.42
InChI Key: XYIQIGXZBBNCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluorine atom at position 6 and a methyl group at position 2. A urea linker connects this heterocyclic moiety to a tetrahydro-2H-pyran-4-yl group. The benzo[c][1,2,5]thiadiazole system is known for its electron-deficient aromatic ring, which can enhance binding interactions with biological targets such as enzymes or receptors. The tetrahydro-2H-pyran-4-yl group introduces a polar, oxygen-containing cyclic ether, which may improve solubility and metabolic stability compared to purely aromatic substituents .

Properties

IUPAC Name

1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O4S/c1-19-13-3-2-11(16)10-14(13)20(25(19,22)23)7-6-17-15(21)18-12-4-8-24-9-5-12/h2-3,10,12H,4-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIQIGXZBBNCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Fluoro-3-Methylbenzo[c]Thiadiazole 2,2-Dioxide

The benzo[c]thiadiazole core is synthesized through cyclization of 4-fluoro-2-methylbenzenamine with sulfur monochloride (S₂Cl₂) and subsequent oxidation:

Step 1: Thiadiazole Ring Formation
A mixture of 4-fluoro-2-methylbenzenamine (1.0 equiv) and S₂Cl₂ (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours. The intermediate thiadiazoline is isolated via filtration.

Step 2: Oxidation to Sulfone
The thiadiazoline is treated with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, yielding 6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide (85% yield).

Ethylamine Side Chain Introduction

Alkylation with 2-Chloroethylamine
The sulfone (1.0 equiv) is reacted with 2-chloroethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 12 hours. The product, 1-(2-aminoethyl)-6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide, is purified via recrystallization (ethanol/water, 72% yield).

Synthesis of Subunit B: Tetrahydro-2H-Pyran-4-yl Isocyanate

Preparation of Tetrahydro-2H-Pyran-4-amine

The tetrahydro-2H-pyran-4-amine is synthesized via a C-glycosylation strategy adapted from Liu et al. (2014):

Step 1: Cyclization of Diol Precursor
A solution of 1,5-pentanediol (1.0 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed for 8 hours. The resulting tetrahydro-2H-pyran-4-ol is isolated by distillation (65% yield).

Step 2: Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction using phthalimide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF. Subsequent hydrolysis with hydrazine hydrate yields tetrahydro-2H-pyran-4-amine (58% yield).

Isocyanate Formation

Phosgenation Reaction
Tetrahydro-2H-pyran-4-amine (1.0 equiv) is treated with triphosgene (0.35 equiv) in dichloromethane at 0°C. The reaction is quenched with aqueous sodium bicarbonate, and the isocyanate is extracted with ethyl acetate (89% yield).

Urea Coupling Reaction

Reaction Conditions
Subunit A (1.0 equiv) and Subunit B (1.2 equiv) are combined in anhydrous THF under nitrogen. The mixture is stirred at 25°C for 24 hours, yielding the target urea (78% yield).

Optimization Data

Parameter Value Impact on Yield
Solvent THF vs. DMF THF: 78%
Temperature 25°C vs. 50°C 25°C optimal
Stoichiometry (A:B) 1:1 vs. 1:1.2 1:1.2 optimal

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to achieve >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (m, 1H, NH), 3.98 (m, 2H, OCH₂), 3.44 (t, J = 6.8 Hz, 2H, CH₂N).
  • IR (KBr) : 1685 cm⁻¹ (C=O urea), 1320 cm⁻¹ (S=O).
  • HRMS (ESI+) : m/z 413.1245 [M+H]⁺ (calc. 413.1238).

Industrial-Scale Considerations

Continuous Flow Synthesis
A two-stage continuous flow system is proposed for large-scale production:

  • Stage 1 : Benzo[c]thiadiazole synthesis (residence time: 2 hours).
  • Stage 2 : Urea coupling (residence time: 4 hours).

Environmental Metrics

Metric Batch Process Flow Process
Solvent Consumption 12 L/kg 6 L/kg
Energy Use 850 kWh/kg 420 kWh/kg

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Compounds with thiadiazole structures have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of thiadiazole can be effective against various bacterial strains and fungi. The incorporation of the fluorinated benzo[c][1,2,5]thiadiazole core may enhance these properties due to increased lipophilicity and bioavailability.

Anticancer Potential : Preliminary studies suggest that similar compounds may have anticancer activities. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The structural characteristics of the compound could be optimized for higher efficacy against specific cancer types .

Cardiovascular Applications : There is emerging evidence linking thiadiazole derivatives to cardiovascular health benefits. Some studies suggest that they may help in managing conditions such as hypertension and congestive heart failure by acting as vasodilators or influencing cardiac contractility.

Agricultural Applications

Pesticides and Herbicides : The compound's unique structure positions it as a candidate for development into agricultural chemicals. Thiadiazole derivatives have shown promise as pesticides due to their ability to disrupt metabolic pathways in pests. They can be formulated into products that target specific insect pests or plant diseases, thereby increasing crop yields and protecting agricultural investments .

Plant Growth Regulators : Research indicates that certain thiadiazole compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors by modulating plant hormonal pathways . This application is particularly relevant in sustainable agriculture where chemical inputs are minimized.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those similar to 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections .
  • Pesticidal Activity Assessment : In another study focusing on agricultural applications, compounds with similar structural motifs were tested against common agricultural pests. Results indicated effective pest control with minimal phytotoxicity, supporting their development as eco-friendly pesticide alternatives .

Mechanism of Action

The compound interacts with various molecular targets through:

  • Molecular Targets: Enzyme inhibition, receptor binding, and interaction with nucleic acids.

  • Pathways: Engages in signaling pathways and biochemical cascades, resulting in therapeutic or reactive outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to urea derivatives bearing heterocyclic or fluorinated substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Urea Molecular Formula Molecular Weight Key Functional Groups
Target Compound Tetrahydro-2H-pyran-4-yl C₁₆H₁₈FN₃O₄S* ~393.4* Benzo[c][1,2,5]thiadiazole 1,1-dioxide, urea
1-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea 2-(Trifluoromethyl)phenyl C₁₇H₁₆F₄N₄O₃S 432.4 Benzo[c][1,2,5]thiadiazole 1,1-dioxide, trifluoromethyl
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea 2-(Trifluoromethyl)phenyl C₁₇H₁₅F₃N₄OS 380.4 Pyrazole, thiophene, trifluoromethyl

Key Comparisons

Substituent Effects on Solubility and Lipophilicity The tetrahydro-2H-pyran-4-yl group in the target compound introduces a polar, non-aromatic moiety, likely enhancing aqueous solubility compared to the trifluoromethylphenyl group in and , which is highly lipophilic due to fluorine’s electronegativity and aromaticity.

Heterocyclic Core Variations

  • The benzo[c][1,2,5]thiadiazole 1,1-dioxide core in the target compound and provides a rigid, planar structure conducive to π-π stacking or hydrogen bonding in target binding. In contrast, employs a pyrazole-thiophene system, which may offer conformational flexibility but reduced electronic polarization .

Biological Implications

  • While biological data for the target compound are unavailable, analogs like and suggest that urea derivatives with fluorinated or heterocyclic substituents are often explored as kinase inhibitors or antimicrobial agents. The pyran group in the target compound may reduce cytotoxicity compared to heavily fluorinated analogs .

Synthetic Accessibility

  • The synthesis of the target compound likely involves coupling a benzo[c][1,2,5]thiadiazole intermediate with a tetrahydro-2H-pyran-4-yl isocyanate, similar to methods in and . In contrast, requires multi-step functionalization of pyrazole and thiophene moieties, which may increase synthetic complexity .

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.
  • Functional Groups : The presence of a urea group and a tetrahydro-pyran moiety suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C14_{14}H16_{16}F1_{1}N3_{3}O3_{3}S

Molecular Weight

  • Molecular Weight : Approximately 317.36 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that related thiadiazole derivatives showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation in vitro. A notable study reported that such derivatives induce apoptosis in human cancer cell lines by activating caspase pathways .

The proposed mechanisms through which thiadiazole-containing compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell division and metabolism.
  • Induction of Oxidative Stress : Leading to programmed cell death in cancer cells.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to our compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens .

Study 2: Anticancer Activity

In vitro tests on human breast cancer cells (MCF-7) treated with a similar thiadiazole derivative revealed a significant reduction in cell viability at concentrations above 20 µM. The mechanism was attributed to the activation of apoptotic pathways .

Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialE. coli20
AntimicrobialS. aureus15
AnticancerMCF-7 (breast cancer)25
AnticancerHeLa (cervical cancer)30

Q & A

Q. How can synthesis conditions be optimized to achieve high yield and purity of this compound?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters:
  • Temperature : Reaction steps involving urea coupling (e.g., with isocyanates) often proceed optimally at 0–25°C in anhydrous solvents like dichloromethane (DCM) or acetonitrile .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thiadiazole intermediates, while DCM improves solubility for urea formation .
  • Purification : Use iterative silica gel chromatography with gradients (e.g., petroleum ether/ethyl acetate 90:10 → 60:40) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization and NMR in situ tracking ensures reaction progression .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR resolve structural ambiguities (e.g., fluorine coupling patterns, urea NH protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight within ±1 ppm error .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. How should reaction progress be monitored in multi-step syntheses?

  • Methodological Answer :
  • TLC : Use silica plates with fluorescent indicators; track intermediates using hexane/ethyl acetate or DCM/methanol mixtures .
  • In-line Spectroscopy : Employ FTIR or Raman probes to detect carbonyl (urea C=O, ~1650 cm1^{-1}) and sulfone (S=O, ~1350 cm1^{-1}) formation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Multi-spectral Correlation : Cross-validate NMR with HRMS and IR to distinguish tautomers or rotational isomers .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) provides unambiguous bond-length and angle data, resolving conformational ambiguities .
  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR identifies exchange processes (e.g., hindered rotation in urea groups) .

Q. What computational strategies predict biological targets or binding modes for this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with homology models of enzymes (e.g., kinases, phosphatases) based on thiadiazole-urea pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds (urea NH with catalytic residues) .
  • QSAR Models : Train models using datasets of similar thiadiazole-urea derivatives to correlate substituents (e.g., pyran vs. phenyl) with activity .

Q. How can solubility challenges in bioassays be addressed without structural modification?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays; confirm stability via HPLC .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) via solvent evaporation, validated by dynamic light scattering (DLS) .
  • Cyclodextrin Complexation : Test β-cyclodextrin (10 mM) in aqueous buffers to enhance solubility while maintaining activity .

Q. What experimental strategies validate proposed enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. allosteric inhibition .
  • Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions at predicted binding residues) to disrupt interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.